molecular formula C13H12BrNO2S B12435034 3-bromo-N-(4-methylphenyl)benzenesulfonamide

3-bromo-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B12435034
M. Wt: 326.21 g/mol
InChI Key: WDFBRKNPCZPRQY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-bromo-N-(4-methylphenyl)benzenesulfonamide typically involves the amidation reaction. The structure of the compound is confirmed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-bromo-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-bromo-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-bromo-N-(4-methylphenyl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

3-bromo-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12BrNO2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,1H3

InChI Key

WDFBRKNPCZPRQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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